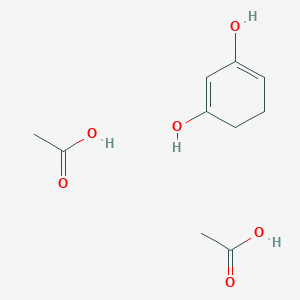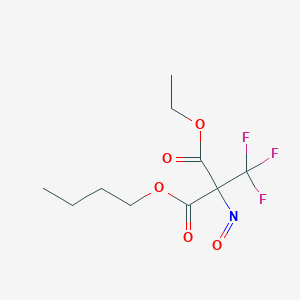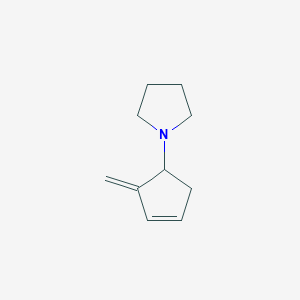
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a cyclopentene ring with a methylene group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its unique structural properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with cyclopentadiene in the presence of a base, followed by the addition of a methylene group through a Wittig reaction .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole or the cyclization of amino alcohols. The process is optimized for high yield and purity, utilizing catalysts such as cobalt and nickel oxides supported on alumina .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a saturated ring structure.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolidinone: A lactam derivative with distinct biological activities
Uniqueness: 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine stands out due to its combination of a pyrrolidine ring with a methylene-substituted cyclopentene ring, providing unique steric and electronic properties that enhance its reactivity and biological activity .
Propriétés
Numéro CAS |
64170-49-6 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
1-(2-methylidenecyclopent-3-en-1-yl)pyrrolidine |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h4-5,10H,1-3,6-8H2 |
Clé InChI |
UZIKKABRCOVGPM-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=CCC1N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


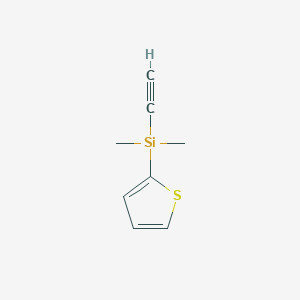
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
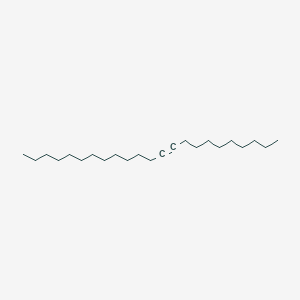
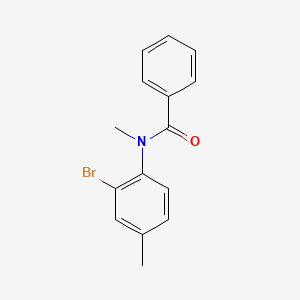

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
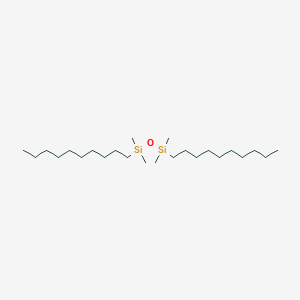

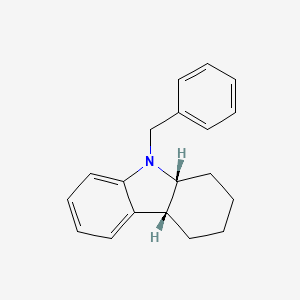
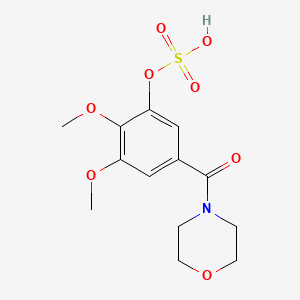
![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)

